3,5-Dimethylcyclohexanol
Description
Contextualizing 3,5-Dimethylcyclohexanol within Cyclohexanol (B46403) Derivatives Research
This compound is a significant compound within the broader field of cyclohexanol derivatives research. nih.gov As a member of the cyclohexanols, its chemical structure, featuring a cyclohexane (B81311) ring with a hydroxyl group and two methyl groups at the 3 and 5 positions, provides a unique platform for studying stereochemistry and reaction mechanisms. nist.gov Its structure distinguishes it from other cyclohexanol derivatives and influences its physical and chemical properties. Research on cyclohexanol derivatives is extensive, driven by their applications as intermediates in organic synthesis, as well as their presence in various natural products and their potential pharmacological activities. uni-bayreuth.deacs.orgchemicalbook.com this compound serves as a model compound for investigating the effects of substituent positioning on the conformational preferences and reactivity of the cyclohexane ring. acs.orgwordpress.comyoutube.com
The study of this compound and its derivatives contributes to a deeper understanding of fundamental concepts in organic chemistry, such as conformational analysis and the stereoselectivity of reactions. acs.orgacs.org For instance, the oxidation of this compound to 3,5-dimethylcyclohexanone (B1585822) is a classic example of a reaction that is highly dependent on the stereochemistry of the starting alcohol. Furthermore, the catalytic hydrogenation of 3,5-dimethylphenol (B42653) to produce this compound is a key industrial process, highlighting the compound's relevance in synthetic chemistry. google.comresearchgate.net
Significance of Stereoisomeric Forms of this compound in Chemical Research
The presence of three chiral centers in this compound gives rise to multiple stereoisomers, each with distinct spatial arrangements of the hydroxyl and methyl groups. nist.govreddit.com This stereoisomerism is of paramount importance in chemical research as it profoundly influences the molecule's physical, chemical, and biological properties. The different stereoisomers can exhibit significant variations in reactivity, conformational stability, and interaction with other chiral molecules. acs.orgacs.org
The study of the individual stereoisomers of this compound allows for a detailed exploration of stereoselectivity in chemical reactions. For example, the rates of acetylation of the different diastereoisomeric 3,5-dimethylcyclohexanols have been studied to understand the influence of steric and electronic effects on reaction kinetics. acs.org Moreover, the specific stereochemistry of this compound has been shown to be crucial for its activity in certain biological systems, with one stereoisomer potentially exhibiting significantly higher potency than others. acs.org The ability to synthesize and separate these stereoisomers is therefore a critical aspect of research in this area. google.com
The table below summarizes the known stereoisomers of this compound, highlighting the different possible configurations. nist.gov
| Stereoisomer Name | IUPAC Name |
| cis,cis-3,5-Dimethylcyclohexanol | (1α,3α,5α)-3,5-Dimethylcyclohexanol |
| cis,trans-3,5-Dimethylcyclohexanol | (1α,3α,5β)-3,5-Dimethylcyclohexanol |
| trans,cis-3,5-Dimethylcyclohexanol | (1β,3α,5α)-3,5-Dimethylcyclohexanol |
| trans,trans-3,5-Dimethylcyclohexanol | Not a standard nomenclature, refers to specific chair conformations |
| a,a-3,5-Dimethylcyclohexanol | A conformational descriptor, not a specific stereoisomer |
| a,e-3,5-Dimethylcyclohexanol | A conformational descriptor, not a specific stereoisomer |
| e,a-3,5-Dimethylcyclohexanol | A conformational descriptor, not a specific stereoisomer |
| e,e-3,5-Dimethylcyclohexanol | A conformational descriptor, not a specific stereoisomer |
Historical Development and Current Trends in the Study of this compound
The study of this compound has evolved significantly over the years. Early research focused on its synthesis, typically through the catalytic hydrogenation of 3,5-dimethylphenol at high temperatures and pressures. google.com These initial studies laid the groundwork for understanding the fundamental chemistry of this compound.
A significant area of historical and ongoing research is the conformational analysis of this compound and its stereoisomers. acs.orgacs.org Techniques such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the relative stabilities of different chair conformations and the equatorial or axial preferences of the substituent groups. acs.orgwordpress.comyoutube.com These studies have provided valuable data for the broader understanding of conformational principles in substituted cyclohexanes.
Current research trends have expanded to explore the applications of this compound in various fields. It is being investigated as a component in the synthesis of more complex molecules with potential pharmacological activities. acs.org For instance, specific stereoisomers of this compound have been used as building blocks in the synthesis of novel compounds. uni-bayreuth.de Additionally, this compound has been identified as a volatile organic compound in some biological systems and environmental samples, leading to research into its origins and potential significance in these contexts. mdpi.commdpi.com The catalytic conversion of this compound and related compounds is also an area of active investigation, with a focus on developing more efficient and selective catalytic systems. uni-bayreuth.dersc.org
Research Gaps and Future Directions in this compound Studies
Despite the existing body of research on this compound, several research gaps and promising future directions remain. A key area for future investigation is the development of more efficient and highly stereoselective synthetic routes to access individual stereoisomers of this compound. While methods for preparing mixtures of isomers are well-established, the separation of these isomers can be challenging. acs.org The development of catalytic asymmetric syntheses would be a significant advancement.
Further exploration of the biological activities of the individual stereoisomers of this compound is warranted. While some studies have hinted at the importance of stereochemistry for biological function, a comprehensive investigation across a range of biological targets is lacking. acs.org This could uncover new potential applications for specific isomers.
The investigation of the thermodynamic and kinetic properties of the various stereoisomers under a wider range of conditions would provide a more complete understanding of their behavior. annualreviews.orgnist.gov Computational studies, in conjunction with experimental work, could offer deeper insights into the conformational landscapes and reaction mechanisms of these molecules. researchgate.net
Finally, exploring the role of this compound in more complex chemical systems, such as in materials science or as a precursor for novel polymers, represents an exciting avenue for future research. Its unique stereochemical features could be harnessed to create materials with specific and tunable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOPYNRFPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871133 | |
| Record name | 3,5-Dimethylcyclohexanol | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
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| Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |
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| Record name | 3,5-Dimethylcyclohexan-1-ol | |
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| Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
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| Record name | 3,5-DIMETHYLCYCLOHEXANOL | |
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| Record name | 3,5-Dimethylcyclohexanol | |
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| Record name | 3,5-dimethylcyclohexan-1-ol | |
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Advanced Synthetic Methodologies for 3,5 Dimethylcyclohexanol
Catalytic Hydrogenation Strategies for 3,5-Dimethylcyclohexanone (B1585822)
Catalytic hydrogenation stands as a cornerstone for the reduction of ketones to alcohols, offering a clean and efficient route. drhazhan.com The process involves the addition of hydrogen across the carbonyl group in the presence of a metal catalyst. numberanalytics.com
Optimization of Catalyst Systems (e.g., Palladium on Carbon (Pd/C))
The choice of catalyst is paramount in catalytic hydrogenation, influencing both the rate and selectivity of the reaction. masterorganicchemistry.com Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst due to its high activity and stability. drhazhan.commasterorganicchemistry.com The optimization of this catalyst system involves several factors:
Catalyst Support: Activated carbon is a common support material as it provides a large surface area for the dispersion of palladium nanoparticles. masterorganicchemistry.com Other supports like alumina (B75360) (Al2O3), barium sulfate, and calcium carbonate can also be used. masterorganicchemistry.comlibretexts.org
Metal Loading and Dispersion: The concentration of palladium on the support and the size of the metal particles significantly affect catalytic activity. Finely divided metal particles with high dispersion are generally more effective. masterorganicchemistry.commdpi.com
Bimetallic Catalysts: The addition of a second metal, such as gold or iron, can enhance the catalytic performance by creating bimetallic nanoparticles with modified electronic properties. ebi.ac.ukresearchgate.net For instance, gold-palladium alloy nanoparticles have shown superior catalytic activity in certain reactions. ebi.ac.uk
| Catalyst System | Support Material | Key Optimization Feature |
| Pd/C | Activated Carbon | High surface area for palladium dispersion. masterorganicchemistry.com |
| Pd/Al2O3 | Alumina | Alternative support material. libretexts.org |
| Au-Pd/TiO2 | Titanium Dioxide | Bimetallic nanoparticles with enhanced activity. ebi.ac.uk |
Reaction Mechanism Elucidation in Catalytic Hydrogenation
The mechanism of catalytic hydrogenation of a ketone like 3,5-dimethylcyclohexanone on a metal surface is a multi-step process: numberanalytics.comlibretexts.org
Adsorption of Reactants: Both hydrogen (H2) and the ketone adsorb onto the surface of the metal catalyst. numberanalytics.comlibretexts.org The hydrogen molecule dissociates into hydrogen atoms, forming metal-hydride bonds. libretexts.org The ketone coordinates to the metal surface through its carbonyl group. masterorganicchemistry.com
Hydrogen Transfer: A stepwise transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen occurs. libretexts.org The first hydrogen adds to the carbonyl carbon, forming a half-hydrogenated intermediate attached to the catalyst. libretexts.org
Product Desorption: The second hydrogen atom transfers to the oxygen, forming the alcohol product, which then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle. numberanalytics.comlibretexts.org
This process generally results in syn-addition of hydrogen, meaning both hydrogen atoms add to the same face of the carbonyl group. masterorganicchemistry.com
Influence of Temperature and Pressure on Stereoselectivity and Yield
Temperature and pressure are critical process parameters that significantly impact the yield and stereoselectivity of the hydrogenation reaction. rsc.org
Temperature: Increasing the reaction temperature generally increases the reaction rate. mdpi.comacs.org However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol product, or promote catalyst deactivation through sintering of the metal nanoparticles. mdpi.comacs.org In some cases, elevated temperatures can also influence the stereochemical outcome by favoring the thermodynamically more stable product isomer through epimerization. acs.org
Pressure: Higher hydrogen pressure typically increases the rate of hydrogenation by increasing the surface coverage of hydrogen on the catalyst. acs.org For difficult-to-reduce substrates, elevated pressures are often necessary to achieve reasonable reaction times and high yields. masterorganicchemistry.com The interplay between temperature and pressure is crucial for optimizing the reaction conditions to maximize the desired product's yield and stereoselectivity. rsc.org
| Parameter | Effect on Yield | Effect on Stereoselectivity |
| Temperature | Generally increases rate, but can lead to side reactions at high temperatures. mdpi.comacs.org | Can influence the ratio of stereoisomers, sometimes favoring the thermodynamic product. acs.org |
| Pressure | Higher pressure generally increases the reaction rate and yield. acs.org | Can influence the stereochemical outcome, often coupled with temperature effects. |
Solvent Effects and Reaction Kinetics in Hydrogenation
The choice of solvent can have a profound effect on the kinetics and selectivity of catalytic hydrogenation. ebi.ac.ukrsc.org Solvents can influence the reaction by: osti.gov
Solvating the substrate and intermediates.
Competing with the substrate for adsorption on the catalyst surface.
Altering the electronic properties of the catalyst surface.
For the hydrogenation of ketones, polar protic solvents like alcohols (e.g., isopropanol (B130326), methanol) can sometimes enhance the reaction rate by participating in the reaction mechanism, for instance, through hydrogen bonding with the carbonyl group. osti.govmdpi.com In contrast, non-polar aprotic solvents may lead to different reaction kinetics due to weaker interactions. osti.gov The reaction kinetics are often complex and can be influenced by the concentrations of the reactant, hydrogen, and the solvent, as well as the specific catalyst used. osti.gov
Alternative Reduction Pathways for 3,5-Dimethylcyclohexanone
Besides catalytic hydrogenation, hydride-based reducing agents offer a versatile alternative for the synthesis of 3,5-dimethylcyclohexanol.
Hydride-Based Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are two of the most common hydride reagents used for the reduction of ketones. lumenlearning.comorganicchemistrytutor.com
Sodium Borohydride (NaBH4): This is a relatively mild and selective reducing agent. It is often used in protic solvents like methanol (B129727) or ethanol. lumenlearning.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 3,5-dimethylcyclohexanone. organicchemistrytutor.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield this compound. lumenlearning.com
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a much more powerful and less selective reducing agent than NaBH4. lumenlearning.comchemistrysteps.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The reduction mechanism is similar to that of NaBH4, involving a nucleophilic hydride attack. organicchemistrytutor.com However, because of its greater reactivity, LiAlH4 can reduce a wider range of functional groups. saskoer.ca A separate workup step with water or acid is required to protonate the intermediate alkoxide and quench the excess reagent. lumenlearning.com
The stereochemical outcome of these reductions can be influenced by the steric hindrance around the carbonyl group of 3,5-dimethylcyclohexanone, with the hydride typically attacking from the less hindered face.
| Reagent | Solvent | Reactivity | Workup |
| Sodium Borohydride (NaBH4) | Protic (e.g., Methanol, Ethanol) lumenlearning.com | Mild and selective. lumenlearning.com | Often protonation occurs directly from the solvent. lumenlearning.com |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Aprotic (e.g., Diethyl Ether, THF) chemistrysteps.com | Powerful and less selective. lumenlearning.comchemistrysteps.com | Separate aqueous or acidic workup required. lumenlearning.com |
Comparative Analysis of Stereocontrol in Hydride Reductions
The reduction of 3,5-dimethylcyclohexanone to this compound using hydride reagents is a fundamental transformation where stereocontrol is a key challenge. The stereochemical outcome, yielding either cis or trans isomers, is highly dependent on the steric and electronic properties of the reducing agent and the substrate.
Hydride reductions of substituted cyclohexanones, such as 3,5-dimethylcyclohexanone, are influenced by several factors, including the steric hindrance posed by the hydride reagent and the substituents on the cyclohexanone (B45756) ring. cdnsciencepub.comoup.com For instance, the reduction of cis-3,5-dimethylcyclohexanone (B1619870) with sodium borohydride has been studied to understand the directing effects of the methyl groups. cdnsciencepub.com In general, the attack of the hydride can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of equatorial or axial alcohols, respectively.
A detailed study on the stereochemistry of the reduction of various cyclohexanones by sodium borohydride proposed a method for quantitatively predicting the product ratio. cdnsciencepub.com This model is based on the assumption that the stereoselectivity is additive, with increment values assigned to substituents at different positions on the ring. cdnsciencepub.com For cis-3,5-dimethylcyclohexanone, where both methyl groups are in equatorial positions, they have minimal steric influence on the approach of the hydride, and the predicted percentage of the equatorial alcohol is in good agreement with experimental values. cdnsciencepub.com
The choice of reducing agent plays a crucial role in determining the stereoselectivity. While simpler hydrides may offer limited stereocontrol, bulkier reagents can lead to a higher preference for one isomer over the other. For example, the reduction of ketones with NaBH4 in isopropanol suggests a reaction mechanism where the solvent, coordinated to the reducing agent, also contributes to the steric hindrance. researchgate.net The use of complex metal hydrides and the effect of neighboring groups, such as a hydroxyl group, have also been investigated to understand and control the stereochemical outcome of the reduction. oup.com
Table 1: Calculated and Observed Stereochemical Product Ratio from Ketone Reduction with Sodium Borohydride cdnsciencepub.com
| Ketone | Calculated % Equatorial Alcohol | Observed % Equatorial Alcohol |
| cis-3,5-Dimethylcyclohexanone | 88 | 88 |
This table demonstrates the predictive power of additive models for stereoselectivity in the reduction of substituted cyclohexanones.
Chemo- and Stereoselective Synthetic Routes
The synthesis of specific stereoisomers of this compound with high purity requires advanced chemo- and stereoselective strategies. These methods go beyond simple diastereoselective reductions and employ chiral auxiliaries, catalysts, and enzymes to control the formation of the desired enantiomer.
Enantioselective Formation of 3,5-Dimethylcyclohexanone Enolates
A key strategy for achieving enantioselective synthesis is through the formation of chiral enolates from the precursor ketone. Research has been conducted on the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. acs.org This approach generates a chiral enolate, which can then react with electrophiles, such as aldehydes, in a stereoselective manner. acs.org The stereochemistry of the final product is thus controlled by the chirality of the enolate intermediate.
Asymmetric Catalysis in the Synthesis of Specific Stereoisomers
Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically enriched alcohols. Organocatalysts, such as those based on cinchona alkaloids or bifunctional thiourea-amines, have been successfully employed in the enantioselective reduction of prochiral ketones. nih.gov These catalysts form a chiral complex with a reducing agent, like catecholborane, creating a stereochemically biased environment for the hydride transfer to the ketone. nih.gov This methodology has been shown to be effective for a range of aryl ketones and α,β-unsaturated ketones, providing high yields and excellent enantioselectivities. nih.gov While specific examples for 3,5-dimethylcyclohexanone are not detailed, the general applicability of these catalytic systems suggests their potential for the asymmetric synthesis of this compound stereoisomers.
Enzymatic Resolution Techniques (e.g., Lipase-Mediated Acetylation)
Enzymatic resolution is a widely used and highly effective method for separating enantiomers of chiral alcohols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. nih.gov For this compound, lipase-mediated acetylation is a common approach. In this process, a racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) (e.g., from Candida antarctica). acs.orgnih.gov The lipase will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acetylated enantiomer and the unreacted alcohol can then be separated. The efficiency of this resolution is determined by the enantioselectivity of the lipase. nih.govnih.gov
Table 2: Lipases Used in the Resolution of Alcohols nih.govacs.orgnih.gov
| Lipase Source | Common Application |
| Candida antarctica lipase B (CAL-B) | Acetylation of alcohols |
| Pseudomonas cepacia lipase (PCL) | Hydrolysis and transesterification |
| Pseudomonas fluorescens lipase | Hydrolysis of acetates |
This table highlights some of the lipases that have proven effective in the kinetic resolution of chiral alcohols, a technique applicable to this compound.
Chiral Resolution via Substituted Benzoate Formation and Crystallization
A classical yet effective method for chiral resolution involves the formation of diastereomeric derivatives, which can then be separated by physical means such as crystallization. A patented method describes the resolution of this compound by reacting it with a substituted benzoic acid to form diastereomeric benzoates. google.com The different spatial structures of these diastereomers lead to differences in their solubility, allowing for their separation through crystallization from a suitable solvent. google.com This method has the advantage of not requiring a chiral resolving agent, relying instead on the inherent structural differences between the diastereomers. google.com
Strategies for Improving Chiral Selectivity in Multi-step Syntheses
Improving chiral selectivity in a multi-step synthesis requires a holistic approach, considering the stereochemical outcome of each step. One strategy involves the careful selection of synthetic routes. For instance, in the synthesis from 3,5-dimethyl-2-cyclohexen-1-one, reducing the carbon-carbon double bond first, followed by the reduction of the ketone, can lead to easier purification of the desired stereoisomer compared to the reverse order of reduction. google.com
Another key strategy is the application of chiral reagents or catalysts at critical steps to induce asymmetry. acs.org The use of chiral lithium amides in deprotonation steps, as mentioned earlier, is one such example. acs.org Furthermore, combining different stereoselective techniques, such as an initial asymmetric catalytic step followed by an enzymatic resolution, can be a powerful approach to achieve very high enantiomeric purity. The choice of protecting groups can also influence the stereochemical course of reactions in a synthetic sequence. researchgate.net Ultimately, the development of a highly selective multi-step synthesis relies on a deep understanding of the reaction mechanisms and the stereodirecting effects of all components in the reaction system. uniovi.es
Derivatization and Functionalization in Synthesis
The functionalization of the this compound scaffold is pivotal for creating a diverse range of derivatives with specific properties. The hydroxyl group serves as a versatile handle for introducing various functional groups, thereby altering the molecule's physical and chemical characteristics. The following sections delve into specific, advanced methods for achieving targeted derivatization and functionalization.
Acetoxylation-Hydrolysis Procedures for Stereoisomer Enrichment
The enrichment of a particular stereoisomer of this compound can be achieved through a strategic two-step acetoxylation-hydrolysis sequence starting from 3,5-dimethylcyclohexanone. This method leverages steric and electronic effects to favor the formation of one stereoisomer over others.
A notable procedure involves the acetoxylation of 3,5-dimethylcyclohexanone using acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction yields a mixture of acetate esters. Subsequent basic hydrolysis of the resulting acetates cleaves the ester group to regenerate the hydroxyl group of this compound. The stereochemical outcome of this process is influenced by the reaction conditions and the inherent conformational preferences of the substituted cyclohexane (B81311) ring.
One reported application of this methodology focuses on the preferential formation of the α-isomer, which possesses equatorial methyl groups and an axial hydroxyl group. In this specific protocol, the acetoxylation step leads to a mixture of acetates, with the α'-acetate (axial OAc, equatorial CH₃) being the predominant product. The subsequent hydrolysis and chromatographic separation allow for the isolation of the desired α-isomer of this compound.
Table 1: Acetoxylation-Hydrolysis for Stereoisomer Enrichment of this compound
| Step | Reagents and Conditions | Outcome |
| Acetoxylation | 3,5-Dimethylcyclohexanone, Acetic anhydride, Pyridine, 25°C, 24 hours | Predominant formation of the α'-acetate |
| Hydrolysis | Sodium hydroxide, Ethanol, 50°C, 6 hours | Cleavage of the acetate to yield this compound |
| Isolation | Chromatographic separation (silica gel, ether/pentane) | Isolation of the α-isomer with 60% recovery |
This method highlights a strategic approach to stereoisomer enrichment, where a non-stereoselective starting material is converted into a mixture of intermediates that can be selectively transformed and separated to yield a specific stereoisomer of this compound.
Williamson Ether Synthesis: Strategies for Alkylation
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comkhanacademy.org This S\textsubscript{N}2 reaction is a key strategy for the O-alkylation of this compound, allowing for the introduction of a wide variety of alkyl and aryl groups at the hydroxyl position.
The synthesis begins with the deprotonation of this compound using a strong base, such as sodium hydride (NaH), to form the corresponding 3,5-dimethylcyclohexoxide. This alkoxide then acts as a nucleophile, attacking an appropriate alkyl halide to form the desired ether. libretexts.org
The choice of reactants is crucial for a successful Williamson ether synthesis. To favor the S\textsubscript{N}2 pathway and avoid competing elimination reactions (E2), the alkyl halide should ideally be a primary halide. masterorganicchemistry.com The alkoxide, derived from the secondary alcohol this compound, can effectively participate in the reaction.
For the preparation of a specific ether of this compound, two synthetic routes are theoretically possible. For instance, to synthesize ethyl 3,5-dimethylcyclohexyl ether, one could react sodium 3,5-dimethylcyclohexoxide with ethyl iodide, or sodium ethoxide with a 3,5-dimethylcyclohexyl halide. The former is the preferred strategy due to the use of a primary alkyl halide, minimizing the potential for elimination.
Table 2: Strategic Reactant Selection for the Williamson Ether Synthesis of Ethyl 3,5-Dimethylcyclohexyl Ether
| Route | Alkoxide | Alkyl Halide | Predominant Reaction | Suitability |
| A (Preferred) | Sodium 3,5-dimethylcyclohexoxide | Ethyl iodide (Primary) | S\textsubscript{N}2 | High |
| B (Disfavored) | Sodium ethoxide | 3,5-Dimethylcyclohexyl halide (Secondary) | E2 (Elimination) | Low |
While direct and detailed research findings on the Williamson ether synthesis specifically with this compound are not extensively documented in readily available literature, the general principles of the reaction are directly applicable. The synthesis of various derivatives, such as those used in the development of pharmaceutical agents, has been reported to utilize the Williamson ether synthesis for the coupling of this compound with other molecular fragments. acs.org
Mitsunobu Reaction Applications in Stereoselective Functionalization
The Mitsunobu reaction is a powerful tool in organic synthesis for the stereoselective conversion of alcohols to a variety of other functional groups, including esters and ethers. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, making it particularly valuable for the stereocontrolled functionalization of chiral secondary alcohols like this compound. wikipedia.org
The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or an acidic N-H compound), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine and azodicarboxylate, forming a good leaving group which is then displaced by the nucleophile in an S\textsubscript{N}2 fashion, resulting in a clean inversion of the stereocenter. organic-chemistry.org
This methodology has been successfully applied to the stereoselective synthesis of derivatives of this compound. For example, in the development of novel anti-HIV agents, a stereoselective Mitsunobu reaction was employed to couple this compound with a pyridinone derivative. acs.org This reaction was instrumental in producing a specific diastereoisomer with a defined stereochemistry at the cyclohexyl ring, which was shown to be crucial for its biological activity. acs.org
The stereochemical outcome of the Mitsunobu reaction is highly predictable, which is a significant advantage in the synthesis of complex molecules where precise control of stereochemistry is paramount. For sterically hindered secondary alcohols, such as derivatives of cyclohexanol (B46403), modifications to the standard Mitsunobu conditions, for instance, using 4-nitrobenzoic acid as the nucleophile, have been shown to improve yields. orgsyn.org
Table 3: Example of a Stereoselective Mitsunobu Reaction with this compound acs.org
| Reactants | Reagents | Product | Key Feature |
| This compound, Pyridinone Derivative | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | 4-(3,5-Dimethylcyclohexyloxy)pyridin-2(1H)-one derivative | Inversion of stereochemistry at the hydroxyl-bearing carbon of the cyclohexanol ring, leading to a specific diastereoisomer. |
The application of the Mitsunobu reaction to this compound underscores its utility in accessing specific stereoisomers of its derivatives that might be difficult to obtain through other synthetic routes.
Stereochemical and Conformational Analysis of 3,5 Dimethylcyclohexanol
Isomeric Forms and Stereochemical Assignment
The presence of multiple chiral centers and the cyclic nature of 3,5-dimethylcyclohexanol lead to the existence of several stereoisomers. Understanding the spatial arrangement of the hydroxyl and methyl substituents is fundamental to characterizing these isomers.
Cis/Trans Isomerism and Spatial Arrangement of Substituents
The relative orientation of the hydroxyl group and the two methyl groups on the cyclohexane (B81311) ring gives rise to cis and trans isomers. This isomerism describes whether the substituents are on the same side (cis) or opposite sides (trans) of the ring's plane. For this compound, the situation is complex because there are three substituents. The terms cis and trans are typically used to describe the relationship between pairs of substituents. For instance, one can describe the relationship between the hydroxyl group and one of the methyl groups, or between the two methyl groups themselves.
Identification and Characterization of All Possible Stereoisomers
This compound has three stereocenters, which are the carbon atoms bonded to the hydroxyl group (C1), and the two methyl groups (C3 and C5). This leads to the possibility of 2^3 = 8 stereoisomers. However, due to symmetry considerations in some isomers, the actual number of unique stereoisomers may be different. The various stereoisomers include (1β,3α,5α)-3,5-Dimethyl-cyclohexanol, (1α,3α,5α)-3,5-Dimethyl-cyclohexanol, and (1α,3α,5β)-3,5-Dimethyl-cyclohexanol, among others. It is important to note that commercial samples of this compound are often sold as a mixture of stereoisomers.
The identification and characterization of these stereoisomers are typically achieved through a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide detailed information about the connectivity and three-dimensional arrangement of atoms within the molecule.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer Name | PubChem CID |
| (1α,3α,5α)-3,5-Dimethylcyclohexanol | Link to PubChem |
| (1α,3α,5β)-3,5-Dimethylcyclohexanol | Link to PubChem |
| (1β,3α,5α)-3,5-Dimethylcyclohexanol | Link to PubChem |
| cis,trans,trans-3,5-dimethylcyclohexanol | 21678873 |
Note: This table represents a subset of the possible stereoisomers. The exact number and designation of all stereoisomers can be complex.
Enantiomeric Purity Determination via Chiral Chromatography (e.g., HPLC, GC)
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial, especially in fields like fragrance chemistry where different enantiomers can have distinct biological activities. Chiral chromatography is the primary technique used for this purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs) are powerful methods for separating enantiomers. For instance, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is a common chiral stationary phase used in HPLC for the resolution of enantiomers. In GC, derivatization of the chiral alcohol to a less polar ester, such as an acetate (B1210297), can enhance separation on a chiral column. The indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers in the original mixture, allowing for the calculation of enantiomeric excess.
Conformational Preferences and Dynamics
Chair Conformations and Inversion Dynamics
The cyclohexane ring in this compound can exist in two rapidly interconverting chair conformations, a process known as ring flip. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. The two chair conformations are in equilibrium, and the position of this equilibrium is determined by the relative stability of the two conformers.
Drawing the two chair conformations for a specific stereoisomer of this compound involves placing the substituents in their respective axial or equatorial positions based on their "up" or "down" orientation in the planar representation.
Axial vs. Equatorial Preferences of Hydroxyl and Methyl Groups
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric strain. This steric hindrance, known as 1,3-diaxial interaction, arises from the interaction between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position. The methyl group has an A-value of approximately 1.70-1.74 kcal/mol, while the hydroxyl group has a lower A-value of about 0.87 kcal/mol, indicating it is less "bulky" than a methyl group.
For this compound, the most stable conformation will be the one that minimizes the total steric strain by placing the larger substituents in the equatorial positions. In a ring flip, the relative stabilities of the two chair conformations are determined by the sum of the A-values for all axial substituents. The conformation with the lower total A-value for its axial groups will be the more stable and therefore the more populated conformer at equilibrium. For example, a conformation with two equatorial groups and one axial group is generally more stable than a conformation with two axial groups and one equatorial group.
Table 2: A-Values for Common Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
| -OH (Hydroxyl) | 0.87 |
| -CH₃ (Methyl) | 1.70 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
This data highlights the relative steric bulk of the hydroxyl and methyl groups, which is fundamental to predicting the most stable conformation of any given stereoisomer of this compound.
Influence of Substituent Interactions on Conformational Energy
The conformational landscape of this compound is primarily dictated by the energetic penalties associated with unfavorable steric interactions in its various chair conformations. The cyclohexane ring preferentially adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes like this compound, the substituents (two methyl groups and one hydroxyl group) can occupy either axial or equatorial positions. The relative stability of a given conformer is determined by the sum of the steric strain arising from these substituent placements.
A key factor governing this stability is the presence of 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens (or other axial substituents) on the same side of the ring. A conformation that places bulky substituents in equatorial positions will generally be more stable to avoid these interactions. libretexts.org
For this compound, several stereoisomers exist (e.g., cis and trans), and each will have a pair of interconverting chair conformers. The energy difference between these conformers and between different stereoisomers is influenced by the orientation of the three substituents.
Diequatorial vs. Diaxial Arrangements : A conformation where substituents are in equatorial positions is significantly more stable than one where they are axial. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is more stable than the diaxial conformer by approximately 11.4 kJ/mol. libretexts.org This principle holds for this compound, where the triequatorial isomer is the most stable. oup.com
Gauche Interactions : When substituents are on adjacent carbons (a 1,2 relationship), a gauche interaction (a steric interaction between substituents on adjacent carbons) can introduce strain. In the case of 3,5-disubstitution, this specific interaction is absent between the methyl groups.
1,3-Diaxial Interactions : These are the most significant destabilizing interactions. An axial methyl group experiences two such interactions with syn-axial hydrogens, contributing about 7.6 kJ/mol of strain per interaction. libretexts.org An axial hydroxyl group contributes less strain. When two methyl groups are in a 1,3-diaxial arrangement, the destabilization is even more severe, estimated to be over 15 kJ/mol.
The relative conformational energies determine the equilibrium population of each conformer. For example, in related substituted cyclohexanones, the energy difference between conformers with equatorial versus axial methyl groups can be substantial. optica.org The equilibration of cis- and trans-1,1,3,5-tetramethylcyclohexane (B13797274) shows a preference for the cis isomer by 3.7 kcal/mol, highlighting the high energetic cost of a 1,3-diaxial methyl-methyl interaction. windows.net
| Interaction Type | Substituents Involved | Estimated Destabilization Energy (kJ/mol) |
|---|---|---|
| 1,3-Diaxial | Axial CH₃ / Axial H | ~7.6 |
| 1,3-Diaxial | Axial OH / Axial H | ~2.1-4.2 |
| 1,3-Diaxial | Axial CH₃ / Axial CH₃ | >15 |
| Gauche | Equatorial CH₃ / Equatorial CH₃ (1,2-disubstituted) | ~3.8 |
Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, CD)
The precise conformation and stereochemistry of this compound isomers are determined using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis because the chemical shifts and coupling constants of nuclei are highly sensitive to their chemical and spatial environment. kfupm.edu.sa Both ¹H and ¹³C NMR are employed.
¹H NMR : The chemical shift of a proton on the cyclohexane ring depends on whether it is in an axial or equatorial position. Generally, axial protons are more shielded (resonate at a lower chemical shift or ppm value) than their equatorial counterparts. The coupling constant (J-value) between adjacent protons is also diagnostic. The coupling between two adjacent axial protons (³J_ax,ax) is typically large (10-13 Hz), whereas axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz). By analyzing these coupling patterns, the orientation of the hydroxyl group and methyl groups can be deduced. beilstein-journals.org
¹³C NMR : The chemical shift of a carbon atom in the cyclohexane ring is also dependent on its steric environment. An important diagnostic tool is the "gamma-gauche effect," where a carbon atom experiences shielding (an upfield shift to a lower ppm value) when it is in a gauche relationship with another carbon or heteroatom three bonds away. This effect is particularly noticeable for axial substituents, which are gauche to the syn-axial carbons at the C-3 and C-5 positions. For example, an axial methyl group is significantly shielded compared to an equatorial methyl group. cdnsciencepub.com In cis-3,5-dimethylcyclohexanone (B1619870), where both methyl groups are equatorial, the methyl carbons resonate near 22.3 ppm. cdnsciencepub.com This provides a benchmark for assigning conformations in related alcohol derivatives.
| Nucleus | Position | Characteristic Chemical Shift (ppm) | Key Feature |
|---|---|---|---|
| ¹H | Axial | More Shielded (Lower ppm) | Large ³J_ax,ax coupling (~10-13 Hz) |
| ¹H | Equatorial | Less Shielded (Higher ppm) | |
| ¹³C | Axial Substituent (e.g., CH₃) | More Shielded (Lower ppm) | Gamma-gauche effect causes shielding for axial groups. cdnsciencepub.com |
| ¹³C | Equatorial Substituent (e.g., CH₃) | Less Shielded (Higher ppm) |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. rsc.org It is particularly useful for establishing the absolute configuration of stereogenic centers and for studying conformational equilibria, especially for molecules containing a chromophore like the carbonyl group in the related cyclohexanones. optica.orgdtic.mil While the hydroxyl group of this compound is not a strong chromophore, the compound can be derivatized or studied in relation to its ketone precursor, 3,5-dimethylcyclohexanone (B1585822). The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore, allowing for the differentiation between conformers. optica.org Temperature-dependent CD measurements can provide thermodynamic data (ΔH° and ΔS°) for conformational equilibria. optica.orgresearchgate.net
Stereoelectronic Effects and Molecular Structure
Beyond purely steric considerations, stereoelectronic effects also play a crucial role in determining the structure and stability of this compound conformers. Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule.
One of the most relevant stereoelectronic effects in saturated rings is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty or partially filled antibonding orbital (σ*). The efficiency of this interaction is highly dependent on the orbital alignment, with an anti-periplanar (180°) arrangement being optimal.
n → σ Interactions: The lone pair electrons (n) on the oxygen atom of the hydroxyl group can interact with the antibonding orbitals (σ) of adjacent C-C or C-H bonds. The strength of this interaction depends on the orientation of the hydroxyl group (axial vs. equatorial) and the rotation around the C-O bond.
While steric effects, such as the avoidance of 1,3-diaxial interactions, are often the dominant factor in establishing the conformational preferences of simple substituted cyclohexanes, stereoelectronic effects provide a more nuanced understanding of the subtle variations in molecular geometry and stability. beilstein-journals.orgcdnsciencepub.com These electronic factors can become particularly influential in chemical reactions, where they can affect the stability of transition states and thus direct the stereochemical outcome of a reaction. scielo.br
Reaction Mechanisms and Reactivity of 3,5 Dimethylcyclohexanol
Oxidation Reactions and Mechanisms
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary product. libretexts.orgbyjus.com In the case of 3,5-dimethylcyclohexanol, this reaction provides a direct route to 3,5-dimethylcyclohexanone (B1585822). The efficiency and selectivity of this conversion are highly dependent on the choice of oxidizing agent and the specific reaction conditions employed.
A variety of reagents can effect the oxidation of this compound to 3,5-dimethylcyclohexanone. The choice of reagent often depends on the desired scale of the reaction, and the need for mild or aggressive conditions. Common methods include the use of chromium-based reagents and other modern oxidants.
Strong oxidizing agents such as chromic acid (formed in situ from chromium trioxide or sodium dichromate in acid) and potassium permanganate (B83412) are effective for this transformation. chemistrysteps.com For instance, the Jones oxidation, which utilizes chromic acid in acetone, is a well-established method for oxidizing secondary alcohols to ketones. thieme-connect.com Another approach involves the use of sodium hypobromite, where this compound is added to an aqueous solution of the hypohalite at controlled temperatures. google.com
Milder and more selective oxidizing agents are also commonly employed to avoid potential side reactions. Pyridinium chlorochromate (PCC) is a notable example, valued for its ability to carry out the oxidation under non-aqueous conditions, which is particularly useful for sensitive substrates. libretexts.org
Table 1: Reagents and Conditions for the Oxidation of this compound
| Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|
| Chromic Acid (H₂CrO₄) | Acetone solvent (Jones Oxidation) | 3,5-Dimethylcyclohexanone | , chemistrysteps.com, thieme-connect.com |
| Potassium Permanganate (KMnO₄) | Varies | 3,5-Dimethylcyclohexanone | |
| Sodium Hypobromite (NaBrO) | Aqueous solution, 20-25°C | 2,4-Dimethyl adipic acid (via ring cleavage) | google.com |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | 3,5-Dimethylcyclohexanone | libretexts.org, |
The mechanisms for the oxidation of alcohols generally share a common key step: the removal of a hydrogen atom from the carbon bearing the hydroxyl group. masterorganicchemistry.com This process often resembles an E2 elimination reaction. masterorganicchemistry.comlibretexts.org
In the case of chromium-based oxidants like chromic acid, the reaction is initiated by the formation of a chromate (B82759) ester. chemistrysteps.com The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, a chromate ester intermediate is formed. libretexts.org A base, which can be water or the conjugate base of the acid catalyst, then abstracts the proton from the carbon attached to the oxygen. This facilitates the elimination of a reduced chromium species and the formation of the carbon-oxygen double bond of the ketone. libretexts.orgchemistrysteps.com
The general steps for chromic acid oxidation are:
Formation of a chromate ester from the alcohol and chromic acid.
Deprotonation of the adjacent C-H bond by a base.
Elimination of the reduced chromium species to form the C=O double bond. chemistrysteps.commasterorganicchemistry.com
Oxidations with reagents like Dess-Martin periodinane, while not explicitly detailed for this specific compound in the provided context, follow a similar principle. The alcohol reacts with the hypervalent iodine reagent to form an intermediate, which then undergoes an elimination-like process to yield the ketone. libretexts.org
Reduction Reactions and Mechanisms
While the oxidation of this compound is a common transformation, the reduction of its hydroxyl group to a simple alkane is also a possible, though less direct, reaction.
The direct reduction of an alcohol to an alkane is a challenging transformation because the hydroxyl group is a poor leaving group. Therefore, the reaction typically proceeds via a two-step process. First, the hydroxyl group is converted into a better leaving group. Subsequently, this intermediate is reduced to the corresponding alkane. A potential, though aggressive, single-step method involves the use of very strong reducing agents. This compound can be reduced to form 3,5-dimethylcyclohexane.
To achieve the reduction of this compound to 3,5-dimethylcyclohexane, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of such transformations, although this is not its most common application.
A more standard synthetic strategy involves converting the alcohol into a tosylate or a halide. The alcohol can react with tosyl chloride to form a tosylate, which is an excellent leaving group. libretexts.org This tosylate can then be reduced to the alkane using a hydride source like lithium aluminum hydride. Alternatively, the alcohol can be converted to an alkyl halide (e.g., a bromide or chloride) which is then reduced.
Table 2: Potential Pathways for the Reduction of this compound
| Step 1: Activation | Reagent | Intermediate | Step 2: Reduction | Reagent | Final Product | Reference |
|---|---|---|---|---|---|---|
| Direct Reduction | Lithium Aluminum Hydride (LiAlH₄) | - | - | - | 3,5-Dimethylcyclohexane | |
| Conversion to Tosylate | Tosyl Chloride (TsCl), Pyridine | 3,5-Dimethylcyclohexyl tosylate | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3,5-Dimethylcyclohexane | libretexts.org |
| Conversion to Halide | Thionyl Chloride (SOCl₂) or PBr₃ | 3,5-Dimethylcyclohexyl chloride/bromide | Reduction | Various (e.g., LiAlH₄) | 3,5-Dimethylcyclohexane |
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. For these reactions to occur, the hydroxyl group must first be converted into a good leaving group.
A common method is the reaction with hydrogen halides (HX). libretexts.org The reaction proceeds by protonating the hydroxyl group with a strong acid to form an alkyloxonium ion. This ion contains a water molecule as a good leaving group. The departure of water generates a secondary carbocation, which is then attacked by the halide nucleophile to form the alkyl halide. libretexts.org The reactivity order of the hydrogen halides is HI > HBr > HCl. libretexts.org
Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to convert alcohols into alkyl chlorides and bromides, respectively. These reagents are effective because they transform the hydroxyl group into an intermediate that is an excellent leaving group.
Halogenation (e.g., Thionyl Chloride, Phosphorus Tribromide)
The hydroxyl group of alcohols is a poor leaving group. Therefore, direct substitution by a halide ion is not feasible. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed to convert the hydroxyl group into a better leaving group, facilitating substitution.
With phosphorus tribromide , the reaction with a secondary alcohol such as this compound typically follows an SN2 mechanism. The reaction begins with the formation of a phosphorous ester, which creates a good leaving group. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. wikipedia.org
The reaction with thionyl chloride also converts the alcohol into an alkyl chloride. The mechanism can vary, but for secondary alcohols, it often proceeds through the formation of a chlorosulfite intermediate. Depending on the conditions, this can then undergo an SN2 attack by a chloride ion or an internal substitution (SNi mechanism) where the chloride is delivered from the chlorosulfite itself.
Table 1: Common Halogenating Agents for this compound
| Reagent | Product | General Mechanism |
| Thionyl chloride (SOCl₂) | 3,5-Dimethylcyclohexyl chloride | SN2 or SNi |
| Phosphorus tribromide (PBr₃) | 3,5-Dimethylcyclohexyl bromide | SN2 |
Nucleophilic Substitution Mechanisms (SN1, SN2)
The competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a key aspect of the reactivity of this compound, a secondary alcohol. pressbooks.pub The specific pathway is determined by several factors: the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. numberanalytics.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com
The SN2 mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This backside attack results in an inversion of configuration at the reaction center. youtube.com
The SN1 mechanism , in contrast, is a two-step process that proceeds through a carbocation intermediate. numberanalytics.commasterorganicchemistry.com It is favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate. pressbooks.pub The formation of the carbocation is the rate-determining step. masterorganicchemistry.com Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in racemization. masterorganicchemistry.com
For this compound, being a secondary alcohol, the barrier to forming a secondary carbocation is significant but not insurmountable. Therefore, under conditions that favor carbocation formation (e.g., with a poor nucleophile in a protic solvent), an SN1 pathway is possible. Conversely, with a strong nucleophile in an aprotic solvent, the SN2 pathway will dominate.
Dehydration Reactions and Product Selectivity
The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of an alkene. The regioselectivity and stereoselectivity of this reaction are governed by established principles of organic chemistry.
Formation of 1,3-Dimethylcyclohexene as Major Product
The dehydration of this compound typically yields 1,3-dimethylcyclohexene as the major product. This involves the removal of the hydroxyl group from carbon 1 and a hydrogen atom from an adjacent carbon to form a double bond.
Zaitsev's Rule and Regioselectivity in Dehydration
The regioselectivity of the dehydration of this compound is predicted by Zaitsev's rule . This rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. youtube.com In the case of this compound, removal of a hydrogen from carbon 2 would lead to 3,5-dimethylcyclohexene, while removal of a hydrogen from carbon 6 would lead to 1,5-dimethylcyclohexene. However, the formation of 1,3-dimethylcyclohexene, a trisubstituted alkene, is favored over the formation of less substituted isomers.
Energy Diagrams and Transition State Analysis in Dehydration
The dehydration of secondary alcohols like this compound under acidic conditions generally proceeds through an E1 (elimination, unimolecular) mechanism . pdx.edu The reaction profile can be depicted in an energy diagram.
Figure 1: Illustrative Energy Diagram for the E1 Dehydration of this compound
This is a generalized representation. The relative energies of the intermediates and transition states will vary.
Other Significant Organic Transformations
Beyond halogenation and dehydration, this compound can participate in other important organic reactions.
One of the most common transformations is the oxidation of the secondary alcohol to a ketone. Strong oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) can be used to convert this compound into 3,5-dimethylcyclohexanone . guidechem.com
Another significant reaction is esterification . In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is reversible and is a fundamental transformation in organic synthesis.
Furthermore, etherification , such as the Williamson ether synthesis, can be employed to convert this compound into its corresponding ether derivatives. This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. pearson.com
Table 2: Other Reactions of this compound
| Reaction Type | Reagent(s) | Product |
| Oxidation | Chromic acid, Potassium permanganate | 3,5-Dimethylcyclohexanone |
| Esterification | Carboxylic acid, Acid catalyst | 3,5-Dimethylcyclohexyl ester |
| Etherification | Base, Alkyl halide | 3,5-Dimethylcyclohexyl ether |
Aldol (B89426) Reactions with 3,5-Dimethylcyclohexanone Enolates
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. ualberta.calibretexts.org In the case of cis-3,5-dimethylcyclohexanone (B1619870), deprotonation with a chiral lithium amide base can lead to the formation of a nonracemic mixture of chiral lithium enolates. These enolates can then react with electrophiles such as benzaldehyde (B42025) in a stereoselective manner. acs.orgacs.org
The reaction of the lithium enolates of cis-3,5-dimethylcyclohexanone with benzaldehyde has been shown to be highly diastereoselective, yielding primarily two of the four possible diastereoisomeric aldol products. acs.org The major product is the trans-erythro isomer, and the minor product is the cis-threo isomer. acs.org The preference for the formation of the trans product is indicative of the directing effect of the equatorial methyl group at the 3-position, which guides the incoming electrophile to the opposite face of the ring. acs.org The slight predominance of the erythro isomer over the threo isomer is thought to be a result of the steric influence of the methyl group at the C-3 position. acs.org
The enantioselectivity of the aldol addition is influenced by the choice of chiral lithium amide base, the solvent, and the presence of additives like lithium bromide. acs.org The use of different chiral bases can lead to varying enantiomeric excesses (ee) of the aldol products. acs.org
Table 1: Enantioselective Aldol Reaction of cis-3,5-Dimethylcyclohexanone Enolate with Benzaldehyde acs.org
| Chiral Base | Solvent | Additive (equiv) | Yield (%) | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (ee, %) of trans-Isomer |
| 10 | THF | - | 72 | 80:20 | 50 |
| 11 | THF | - | 75 | 78:22 | 65 |
| 12 | THF | - | 70 | 82:18 | 79 |
| 12 | Toluene | - | 65 | 85:15 | 71 |
| 12 | THF | LiBr (3) | 78 | 80:20 | 68 |
This table is generated based on data from a study on the enantioselective formation of cis-3,5-dimethylcyclohexanone lithium enolate and its stereoselective aldol reaction with benzaldehyde. acs.org
Participation in Beckmann Rearrangement and Fragmentation Studies of Oximes
The Beckmann rearrangement is a reaction that transforms an oxime into an amide, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org For cyclic ketoximes, this rearrangement results in a ring-expansion to form a lactam. wikipedia.org
While specific studies on the Beckmann rearrangement of 3,5-dimethylcyclohexanone oxime are not prevalent, the behavior of substituted cyclohexanone (B45756) oximes provides insight into the expected reactivity. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. For an unsymmetrical ketone like 3,5-dimethylcyclohexanone, two geometric isomers of the oxime can be formed, potentially leading to two different lactam products.
In addition to the classical acid-catalyzed Beckmann rearrangement, photochemical methods can also induce the rearrangement of oximes to lactams. cdnsciencepub.com Interestingly, the photolysis of unsymmetrically α-substituted cyclohexanone oximes often yields a mixture of both possible lactam isomers in nearly equal amounts, which contrasts with the high regioselectivity of the thermal Beckmann rearrangement. cdnsciencepub.com
A competing reaction to the Beckmann rearrangement is fragmentation, often referred to as an "abnormal" Beckmann reaction or Beckmann fragmentation. wikipedia.orgrsc.org This pathway is favored for oximes with a carbon atom that can stabilize a positive charge at the α-position to the oxime carbon. The fragmentation of γ-amino ketoximes has been studied, and it has been shown that fragmentation is less likely to compete with the Beckmann rearrangement in these systems. researchgate.net For other substituted cyclohexanones, such as 2,2-dimethylcyclohexanone (B156460) oxime, fragmentation can be a significant pathway. rsc.org
Table 2: Potential Products from the Beckmann Rearrangement of 3,5-Dimethylcyclohexanone Oxime
| Oxime Isomer | Migrating Group | Lactam Product |
| (E)-3,5-dimethylcyclohexanone oxime | C6 | 4,6-Dimethylazepan-2-one |
| (Z)-3,5-dimethylcyclohexanone oxime | C2 | 3,5-Dimethylazepan-2-one |
This table illustrates the two potential lactam products from the Beckmann rearrangement of the two geometric isomers of 3,5-dimethylcyclohexanone oxime, based on the general mechanism of the reaction.
Computational Chemistry and Theoretical Studies of 3,5 Dimethylcyclohexanol
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a target protein. Such studies are crucial in drug discovery and materials science.
Research into novel pyridinone derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors has utilized 3,5-dimethylcyclohexanol as a key structural moiety. acs.org In these studies, molecular docking simulations were employed to understand how derivatives containing the 3,5-dimethylcyclohexyloxy group interact with the enzyme's allosteric pocket. acs.orgacs.org The simulations, performed with programs like GOLD which use a genetic algorithm for flexible ligand docking, provided detailed binding mode hypotheses. acs.orgacs.org
A key finding from these computational studies was the significant impact of the substituent's conformation on binding affinity. Docking studies and subsequent interaction energy calculations revealed that an equatorial substitution of the 3,5-dimethylcyclohexyloxy group on the pyridinone ring was energetically more favorable than an axial substitution. acs.orgacs.org This theoretical prediction was later confirmed by the experimental antiviral activities of the synthesized diastereoisomers, where the compound with the equatorial linkage displayed significantly higher potency. acs.org
| Conformer | Calculated Interaction Energy (kcal/mol) | Source |
|---|---|---|
| Equatorial Substitution | -35.5 | acs.orgacs.org |
| Axial Substitution | -32.2 | acs.orgacs.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the electronic structure and energetics of molecules, providing data that is often difficult or impossible to obtain through experimentation alone.
Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations can model the geometry of these fleeting structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).
While specific DFT calculations for the transition states of this compound reactions are not widely published, its role in certain chemical transformations highlights areas where such studies would be invaluable. For instance, this compound is an intermediate in the catalytic hydrodeoxygenation (HDO) of mixed plastic wastes, where it is ultimately converted to 1,3-dimethylcyclohexane. acs.org Theoretical calculations for this reaction could elucidate the precise mechanism and energy barriers involved. The depolymerization process leading to the alcohol involves the hydrogenolysis of C-O bonds, where steric hindrance plays a key role, suggesting that TS calculations could quantify these energetic differences. acs.org
Furthermore, the formation of specific isomers, such as the thermodynamically less stable eea form of cis-3,5-dimethylcyclohexanol, in the presence of certain ruthenium catalysts points to a kinetically controlled process. researchgate.net The mechanism of such reactions is proposed to proceed through a metal-ligand bifunctional activation of the N-H bond of an amine and subsequent transfer to a C=C bond, involving a unique transition state. researchgate.net Predicting the transition-state geometries and activation energies for the hydrogenation of the precursor ketone would be essential to fully understand the stereochemical outcome of this catalytic transformation.
Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized, orbital-like objects. It provides insight into charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation.
Although a specific NBO analysis for this compound is not available in the literature, the technique has been applied to similar cyclic systems to understand stereoelectronic effects. For this compound, NBO analysis could quantify the hyperconjugative interactions that contribute to the stability of its various conformations. For example, it could analyze the delocalization of electron density from axial C-H or C-C bonds into the antibonding orbital (σ) of an adjacent axial C-O bond in the trans isomer. These n→σ or σ→σ* interactions are key to explaining the relative stabilities of conformers, such as the preference for equatorial substituents to avoid destabilizing steric interactions and optimize stabilizing electronic effects.
The this compound molecule can exist in several stereoisomeric forms, each with distinct chair conformations that are in equilibrium. Computational methods are used to calculate the relative energies of these conformers to predict the most stable structures and the equilibrium populations.
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For the cis and trans isomers of this compound, the substituents (one hydroxyl and two methyl groups) can occupy either axial (a) or equatorial (e) positions. The relative stability of these conformers is determined by the steric strain, particularly the 1,3-diaxial interactions, which are highly unfavorable.
For example, for cis-1,this compound, two chair conformations are possible: one with all three substituents in equatorial positions (eee) and the other with two axial and one equatorial (aae). The diequatorial isomer is known to be significantly more stable. researchgate.net This preference is driven by the avoidance of the severe steric strain that would result from having axial methyl and hydroxyl groups. The energy difference between equatorial and axial placements dictates the conformational equilibrium. The favorability of the equatorial position has been quantified in docking studies of related derivatives, where the equatorial conformer had a more favorable interaction energy of -35.5 kcal/mol compared to -32.2 kcal/mol for the axial conformer. acs.orgacs.org
| Isomer | Conformation 1 (Substituent Positions) | Conformation 2 (Substituent Positions) | More Stable Conformer |
|---|---|---|---|
| cis,cis-(1,3,5) | e,e,e (OH, Me, Me) | a,a,a (OH, Me, Me) | e,e,e |
| cis,trans-(1,3,5) | e,a,e (OH, Me, Me) | a,e,a (OH, Me, Me) | Depends on A-values of OH vs Me |
| trans,trans-(1,3,5) | e,e,a (OH, Me, Me) | a,a,e (OH, Me, Me) | e,e,a |
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structure elucidation in organic chemistry. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-values), which are highly sensitive to the stereochemical environment of the nuclei.
The prediction of NMR spectra for different conformers of this compound would follow established computational protocols. The process typically involves:
Optimizing the geometry of each stable conformer using a method like DFT.
Calculating the magnetic shielding tensors for each nucleus using a method such as Gauge-Independent Atomic Orbital (GIAO).
Referencing the calculated shielding values to a standard (like tetramethylsilane) to obtain the chemical shifts (δ).
Calculating the spin-spin coupling constants between nuclei.
These predicted values can then be compared to experimental spectra. For instance, the chemical shift of a proton or carbon is different depending on whether its substituent is in an axial or equatorial position. Similarly, the magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, which can be used to distinguish between cis and trans isomers.
| NMR Parameter | Application | Expected Observation |
|---|---|---|
| ¹H & ¹³C Chemical Shifts (δ) | Distinguish axial vs. equatorial groups | Axial protons are typically more shielded (lower δ) than equatorial protons. Axial methyl carbons are more shielded than equatorial ones. |
| ³JHH Coupling Constant | Determine relative stereochemistry (cis/trans) | Large coupling (8-13 Hz) for trans-diaxial protons. Small coupling (2-5 Hz) for axial-equatorial and equatorial-equatorial protons. |
Computational Approaches to IR and Mass Spectrometry Data
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, including infrared (IR) and mass spectrometry (MS) of molecules like this compound. These theoretical approaches complement experimental data, aiding in structural elucidation and the detailed assignment of spectral features.
Infrared (IR) Spectroscopy Simulation: The prediction of IR spectra is commonly achieved using quantum chemical calculations, particularly Density Functional Theory (DFT). rsdjournal.org Methods such as DFT can accurately compute the vibrational frequencies of a molecule and their corresponding intensities. acs.org For a molecule like this compound, the process begins with the optimization of its three-dimensional geometry to find the lowest energy conformation. Following geometry optimization, a frequency calculation is performed. This computes the harmonic vibrational frequencies corresponding to the normal modes of vibration.
In practice, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor, which improves agreement with experimental data. aip.orgacs.org For example, studies on cyclohexanol (B46403) and its derivatives have successfully used DFT methods like M06-2X and B3LYP with basis sets such as 6-311++G(d,p) to interpret experimental IR spectra, including the complex hydrogen-bonding interactions. aip.orgresearchgate.net The comparison between the calculated, scaled frequencies and the experimental IR spectrum allows for a confident assignment of each absorption band to a specific molecular vibration, such as O-H stretching, C-H stretching, and C-O stretching. acs.orgacs.org
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Example Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch (Free) | ~3630 | ~3850 (unscaled) | Stretching of the hydroxyl group not involved in hydrogen bonding. |
| O-H Stretch (H-Bonded) | 3300-3400 (broad) | Variable (depends on H-bond strength) | Stretching of hydrogen-bonded hydroxyl groups in dimers or aggregates. |
| C-H Stretch (sp³) | 2850-2960 | ~3000-3100 (unscaled) | Symmetric and asymmetric stretching of C-H bonds in the cyclohexane ring and methyl groups. |
| C-O Stretch | 1050-1150 | ~1100-1200 (unscaled) | Stretching of the carbon-oxygen single bond. |
Mass Spectrometry Simulation: Predicting a molecule's mass spectrum is more complex than IR prediction because it involves modeling ionization and subsequent fragmentation pathways. nih.gov Computational approaches can be used to rationalize the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). One method involves calculating the energies of the parent molecular ion and various potential fragment ions and radicals. The fragmentation pathways with the lowest energy requirements are considered the most likely to occur, helping to explain the observed peaks in the mass spectrum. anu.edu.au
More advanced techniques, such as ab initio molecular dynamics (AIMD), simulate the actual process of collision-induced dissociation (CID). acs.org These simulations model the dissociation of the molecular ion over time after it has been energized, providing a theoretical mass spectrum that can be compared with experimental results. acs.org While computationally intensive, these methods can provide detailed mechanistic insights into why certain bonds break and others remain intact, leading to the characteristic fragmentation pattern of a molecule like this compound. anu.edu.audb-thueringen.de
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies, often supported by computational molecular modeling, have been instrumental in optimizing their therapeutic properties.
A prominent example involves the development of novel pyridinone derivatives incorporating a 3,5-dimethylcyclohexyloxy moiety as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.org In these studies, the this compound group serves as a key hydrophobic component that interacts with the allosteric binding pocket of the HIV-1 reverse transcriptase enzyme.
Key SAR Findings: Research has shown that the substitution pattern on the cyclohexyl ring is crucial for antiviral potency. A comparison of derivatives revealed that "meta" (3,5) substitution on the cyclohexyloxy ring was favored over "ortho" or "para" substitutions. acs.org Furthermore, the stereochemistry of the methyl groups and the oxypyridinone substituent on the cyclohexane ring has a profound impact on activity.
Molecular modeling and docking studies were employed to rationalize these observations. acs.org For instance, a stereoisomer with the oxypyridinone moiety and both methyl groups in a cis (equatorial) orientation (compound 10C) exhibited significantly stronger antiviral activity than its diastereoisomer with a trans (axial) arrangement (compound 10A). acs.org
Computational analysis provided a clear explanation for this difference in potency:
Favorable Interactions: The equatorial substituents in the more active isomer (10C) made favorable van der Waals contacts with residue Trp229 in the enzyme's binding pocket. acs.org
Steric Clashes: The axial orientation of substituents in the less active isomer (10A) resulted in steric clashes with residues Tyr181 and Tyr188. acs.org
These findings were further supported by interaction energy calculations, which showed a more favorable binding energy for the equatorial isomer compared to the axial one. acs.org This detailed understanding gained from SAR and molecular modeling provides a rational basis for designing new derivatives with improved potency and highlights the importance of the specific 3,5-dimethylcyclohexyl scaffold. acs.orgkuleuven.be
| Compound | Description of 3,5-Dimethylcyclohexyl Moiety | Antiviral Activity (EC₅₀, µM) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| 10A | trans isomer (oxypyridinone and methyl groups have axial/equatorial arrangement) | >1 | -32.2 |
| 10C | cis isomer (all substituents in equatorial positions) | 0.036 | -35.5 |
| 11 | 3,3,5,5-tetramethylcyclohexyl analog | 0.258 | Not Reported |
Applications of 3,5 Dimethylcyclohexanol in Specialized Chemical Research
Role in Asymmetric Synthesis
Asymmetric synthesis, which focuses on the selective production of a specific stereoisomer of a chiral compound, heavily relies on chiral starting materials, catalysts, and auxiliaries. 3,5-Dimethylcyclohexanol and its direct precursors serve critical functions in this domain due to their inherent chirality and conformational properties.
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or lactones. When applied to cyclic ketones, it yields valuable lactones, which are key intermediates in the synthesis of many biologically active natural products. thieme-connect.de The desymmetrization of meso-compounds—molecules that are achiral despite having chiral centers—is an elegant strategy in asymmetric synthesis.
Research has demonstrated the effective asymmetric Baeyer-Villiger oxidation of cis-3,5-dimethylcyclohexanone (B1619870), the direct ketone precursor to this compound. Using chiral N,N′-dioxide/Scandium(III) catalysts, this meso-ketone can be converted into chiral seven-membered lactones with excellent enantioselectivity. rsc.org This process is crucial as it establishes key stereocenters that are carried forward into more complex molecules. The efficiency of this transformation highlights the utility of the 3,5-dimethylcyclohexane core in producing enantiopure compounds.
Table 1: Asymmetric Baeyer-Villiger Oxidation of cis-3,5-Dimethylcyclohexanone
| Catalyst System | Oxidant | Additive | Yield | Enantiomeric Excess (ee) |
|---|
The term "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex target molecules. nih.govnih.gov this compound, with its well-defined stereoisomers, is a valuable member of this pool.
Its specific three-dimensional structure is crucial because the biological activity of a complex molecule often depends on its precise stereochemistry. nih.gov By using a specific isomer of this compound as a starting fragment, chemists can ensure that the final product has the correct spatial arrangement of atoms necessary for its intended biological function. This approach is fundamental in the synthesis of pharmaceuticals and other bioactive compounds where a single enantiomer provides the desired therapeutic effect while others may be inactive or even harmful. The synthesis of specific stereoisomers, such as cis,cis-3,5-dimethyl-1-cyclohexanol, with high chiral purity underscores its importance as an intermediate for large-scale production.
The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
This compound has been utilized as a precursor in the synthesis of P-chiral phosphorus compounds, which are a valuable class of ligands for asymmetric catalysis. The defined stereochemistry of the cyclohexanol (B46403) backbone is transferred to the ligand structure, which in turn induces chirality in the products of the catalyzed reaction. These specialized ligands are employed in a variety of transformations, including asymmetric hydrogenations and cross-coupling reactions, which are essential processes in the fine chemical and pharmaceutical industries.
Contributions to Medicinal Chemistry and Drug Discovery
The structural features of this compound also lend themselves to applications in medicinal chemistry, where the discovery of new therapeutic agents often involves the systematic modification of core molecular structures.
In drug discovery, a "scaffold" is a core molecular structure that provides the three-dimensional framework for attaching various functional groups. nih.govwhiterose.ac.uk The resulting library of compounds can then be screened for biological activity. The cyclohexanol ring system is a common scaffold in medicinal chemistry. nih.gov
The this compound structure, with its sp³-rich, non-planar geometry, serves as an excellent starting scaffold. nih.gov Its three-dimensionality is a desirable trait in modern drug discovery, as it can lead to improved solubility and better interaction with the complex, three-dimensional binding sites of biological targets like enzymes and receptors. nih.gov Exploration of the cycloalkanol ethylamine (B1201723) scaffold, for instance, has led to the discovery of potent and selective norepinephrine (B1679862) reuptake inhibitors. nih.gov This demonstrates the potential of the cyclohexanol core as a foundational element for building novel therapeutic agents.
Derivatization, the process of chemically modifying a core molecule, is a key strategy for optimizing the biological activity of a compound. While research on the direct derivatization of this compound for antiviral purposes is not extensive, the modification of related structures demonstrates the potential of the 3,5-dimethyl substitution pattern in generating bioactive molecules.
For example, studies on uracil (B121893) derivatives have shown that incorporating a 3,5-dimethylbenzyl group can lead to compounds with significant antiviral activity against HIV-1. researchgate.net Although the core is an aromatic ring in this case, it illustrates the principle that the 3,5-dimethyl substitution pattern can be a key feature in molecules designed to interact with biological targets. This suggests that derivatives of this compound could be promising candidates for screening in various therapeutic areas, including the development of new antiviral agents. The synthesis and evaluation of such derivatives is an area of ongoing interest in medicinal chemistry. nih.gov
Exploring Potential Therapeutic Applications through Derivative Synthesis
The unique structural framework of this compound makes it a valuable precursor in the synthesis of complex molecules with potential therapeutic value. Researchers have utilized this compound as a building block to create novel derivatives with specific biological activities.
A notable area of investigation has been in the development of antiviral agents. In one study, this compound was a key reactant in the synthesis of a series of pyridinone derivatives. acs.org These derivatives were designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The synthetic pathway involved a Mitsunobu reaction with this compound to introduce the cyclohexyloxy moiety to the pyridinone core. acs.org
The stereochemistry of the this compound substituent was found to be crucial for the antiviral activity of the resulting derivatives. A stereoselective Mitsunobu reaction using a specific isomer of this compound produced a diastereoisomeric form of the final compound that exhibited stronger antiviral activity. acs.org Specifically, a derivative with methyl groups at positions 3 and 5 of the cyclohexyloxy group had potent antiviral activity against wild-type HIV-1. acs.org Further modifications to the pyridinone ring, such as the introduction of ethyl or isopropyl groups, resulted in compounds with high potency against both wild-type HIV-1 and several clinically relevant mutant strains. acs.org
Table 1: HIV-1 Antiviral Activity of Pyridinone Derivatives
| Compound | Modification based on this compound | Observed Activity |
|---|---|---|
| Pyridinone Derivative 10 | Racemic mixture with methyl substituents at positions 3 and 5 of the cyclohexyloxy moiety | Potent antiviral activity against wild-type HIV-1. acs.org |
| Pyridinone Derivative 10C | Stereoselective synthesis leading to a specific diastereoisomer | Stronger antiviral activity than the racemic mixture. acs.org |
| Pyridinone Derivative 22 | Further modification with a 3-ethyl group | High activity against wild-type HIV-1 and low-nanomolar potency against mutant strains. acs.org |
| Pyridinone Derivative 23 | Further modification with a 3-isopropyl group | High activity against wild-type HIV-1 and low-nanomolar potency against mutant strains. acs.org |
Metabolic Pathway Studies of Cyclohexanol Derivatives
This compound serves as a model compound for investigating the metabolic pathways of cyclohexanol derivatives. Understanding how organisms metabolize such compounds provides critical insights into their biological interactions and potential toxicological profiles. These studies are essential for differentiating between diseases by analyzing volatile organic compounds (VOCs) in the human body. ebi.ac.uk
Research has shown that microorganisms can metabolize cyclohexanol derivatives. For instance, the fungus Glomerella cingulata is capable of reducing 3,5-dimethylcyclohexanone (B1585822) to its corresponding alcohol, this compound. idexlab.com This biotransformation is a key step in the metabolic pathway and demonstrates the role of microbial enzymes in processing cyclic alcohols.
The study of such metabolic processes is not limited to microbial systems. The human body also metabolizes a wide range of volatile organic compounds, and understanding these pathways is a growing area of research for disease diagnosis. ebi.ac.uk While direct metabolic studies on this compound in humans are not extensively documented in the provided context, its identification in plant extracts and its structural similarity to other known metabolites suggest its relevance in broader metabolic research. nih.govksu.edu.tr
Material Science Applications and Polymer Production
In the realm of material science, this compound is recognized for its utility in the production of polymers and resins. Its chemical reactivity, stemming from the hydroxyl group on the cyclohexane (B81311) ring, allows it to serve as a monomer or a modifying agent in polymerization reactions. ambeed.com
The compound can participate in reactions to form polyesters and other polymers where an alcohol functional group is required. Its incorporation into a polymer backbone can influence the final properties of the material, such as its thermal stability, solubility, and mechanical strength. The dimethyl-substituted cyclohexane ring provides a bulky, alicyclic structure that can impact chain packing and the glass transition temperature of the resulting polymer. While specific examples of large-scale polymer production using this compound are not detailed, its classification as a building block in materials science underscores its potential in creating specialized polymers. ambeed.com
Investigation of Antimicrobial Properties and Mechanisms of Action
Several studies have highlighted the antimicrobial potential of this compound and structurally related compounds. Research indicates that it exhibits activity against both bacteria and fungi.
One study identified 3,5-dimethyl cyclohexanol as a component in the essential oil of Nigella sativa seeds, which demonstrated promising biological activities. ksu.edu.tr Another investigation into the leaf extract of Woodfordia fruticosa identified 3,7-dimethylcyclohexanol as one of the terpenes with specific antimicrobial activity against multidrug-resistant (MDR) bacteria. nih.govophrp.org Similarly, research on the plant Centaurea hyalolepis identified 2,6-dimethyl cyclohexanol as a volatile compound in an extract that proved to be a highly efficient antibacterial agent against a broad spectrum of bacteria and the fungus Candida albicans. nih.gov
The mechanism of action for this compound's antimicrobial effects is believed to be related to its nature as an alcohol. The molecule can engage in hydrogen bonding and other non-covalent interactions with microbial enzymes and receptors, potentially disrupting their function. The hydroxyl group is a key functional feature, which can undergo oxidation or reduction to form different metabolites that may exert various biological effects. Its ability to interact with and potentially disrupt the integrity of the microbial cell membrane, a common mechanism for alcoholic antimicrobials, is also a likely contributor to its activity.
Table 2: Summary of Antimicrobial Activity of Dimethylcyclohexanol Isomers
| Compound/Source | Microorganism | Observed Effect |
|---|---|---|
| This compound | Staphylococcus aureus (Bacteria) | Exhibits antimicrobial activity. |
| This compound | Candida albicans (Fungus) | Exhibits antimicrobial activity. |
| Centaurea hyalolepis extract (containing 2,6-dimethyl cyclohexanol) | Bacillus megaterium, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, Klebsiella aerogenes | Highly efficient antibacterial agent. nih.gov |
| Centaurea hyalolepis extract (containing 2,6-dimethyl cyclohexanol) | Candida albicans | Highly efficient antifungal agent. nih.gov |
| Woodfordia fruticosa extract (containing 3,7-dimethylcyclohexanol) | Multidrug-resistant bacteria | Therapeutically potent antimicrobial activity. nih.govophrp.org |
Q & A
Q. How can researchers accurately identify and characterize 3,5-Dimethylcyclohexanol in laboratory settings?
- Methodology : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (GC-MS) to confirm structural identity. Cross-reference molecular formula (C₈H₁₆O, MW 128.21) and CAS numbers (5441-52-1, 767-14-6, 17373-17-0) . Note that the compound exists as a mixture of isomers, requiring chiral columns or derivatization for stereochemical resolution. Gas chromatography retention times (e.g., 34.969 min in GC-qMSD analysis) can aid in detection within complex mixtures .
Q. What safety protocols are essential for handling this compound in experimental workflows?
- Methodology :
- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Storage : Keep in a cool, dry place away from oxidizers. Avoid exposure to open flames (flash point: ~153–155°C at 12 mm Hg) .
- Waste Disposal : Neutralize with dilute acid/base before disposal, adhering to institutional guidelines for organic solvents .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
Advanced Research Questions
Q. How can researchers resolve contradictions in product distribution during acid-catalyzed dehydration of this compound?
- Methodology :
- Mechanistic Analysis : Competing pathways (E1, E2) and steric effects influence alkene formation. Use kinetic isotope effects (KIEs) or deuterated substrates to probe transition states .
- Product Quantification : Employ GC-MS with internal standards (e.g., methylenecyclohexane) to quantify deviations from Zaitsev’s rule. Adjust reaction conditions (e.g., acid strength, temperature) to favor specific pathways .
Q. What computational tools predict the stability and reactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric strain in substituted cyclohexanol derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and aggregation behavior .
Q. How do stereoisomers of this compound impact biological or catalytic activity?
- Methodology :
- Chiral Resolution : Use enzymatic resolution (e.g., lipase-mediated acetylation) or HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .
- Activity Assays : Test isolated isomers in receptor-binding studies (e.g., G-protein-coupled receptors) or as catalysts in asymmetric synthesis .
Q. What environmental exposure controls are critical for this compound in large-scale experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
